Destomycin A
Overview
Description
Destomycin A is a compound with the molecular formula C20H37N3O13 . It is a natural product antibiotic .
Synthesis Analysis
The synthesis of Destomycin A and its analogues has been described in a solution-phase combinatorial approach. This approach was used in the multistep preparation of Destomycin A (8 steps, 40% overall yield) and a prototypical library of 2640 analogues . The synthesis process involved solution-phase synthesis techniques with reaction workup and purification employing acid/base liquid-liquid extractions .
Molecular Structure Analysis
The molecular structure of Destomycin A is represented by the formula C20H37N3O13 . The molecular weight is 527.52 . The percent composition is C 45.54%, H 7.07%, N 7.97%, O 39.43% .
Chemical Reactions Analysis
The biosynthetic process of Destomycin A involves various parameters including inoculum size, different pH values, different temperatures, different incubation period, and different carbon and nitrogen sources . The active metabolite was extracted using ethyl acetate (1:1, v/v) at pH 7.0 .
Physical And Chemical Properties Analysis
Destomycin A has a molecular weight of 527.5 g/mol . The empirical formula is suggested to be C20H37N13O13 .
Scientific Research Applications
Anthelmintic Activity : Destomycin B, closely related to Destomycin A, was found to exhibit anthelmintic activity, as indicated by its chemical and spectroscopic properties (Shimura et al., 1976).
Synthesis Studies : Research on the synthesis of Destomycin C, another member of the destomycin family, provides insights into the structural complexity of these antibiotics, including Destomycin A. This involves the formation of specific glycosidic linkages, crucial for their biological activity (Tamura et al., 1988).
Antibiotic Production and Isolation : A study focused on isolating an antibiotic, AB-74, related to Destomycin C, from a Streptomyces strain, which suggests the potential of Destomycin A in microbial synthesis and its antibiotic spectrum (Tamura et al., 1976).
Orthosomycin Antibiotics Family : Destomycin A is part of the orthosomycin family of antibiotics, which have unique oligosaccharide structures associated with orthoester linkages. This classification helps in understanding its mechanism of action and potential applications (Ollis et al., 1979).
Detection in Pork : A method was developed for the simultaneous determination of Destomycin A and another antibiotic, hygromycin B, in pork. This research is significant for food safety and regulatory compliance (Nakaya et al., 1987).
Antiviral Properties : Some studies have demonstrated the potential of Destomycin A to inhibit protein synthesis in virus-infected cells, suggesting its application as an antiviral agent. This is due to the permeability changes in the cell membrane induced by viral infection (Lacal et al., 1980).
Structural Analysis : The molecular and crystal structure of a derivative of Destomycin A, octa-O-acetyl-tris(N-ethoxycarbonyl)destomycin A, was determined by X-ray analysis, providing valuable information on its conformation and potential interactions (Horito et al., 1981).
Safety And Hazards
properties
IUPAC Name |
(3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18+,19-,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRNUXAQVGOGFE-SVNOMHMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)[C@@H]([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016602 | |
Record name | Destomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Destomycin A | |
CAS RN |
14918-35-5 | |
Record name | Destomycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14918-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Destomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Destomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESTOMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL7443WI4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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